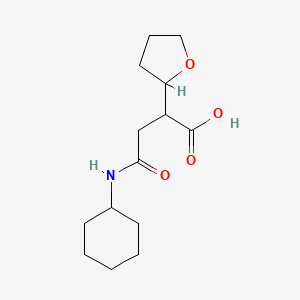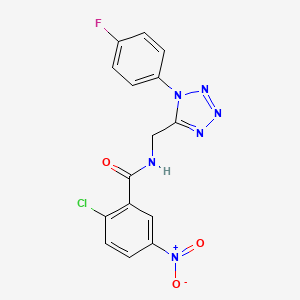
2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is a complex organic compound that features a combination of chloro, fluorophenyl, tetrazolyl, and nitrobenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Nitration: The nitro group is introduced by nitrating a suitable benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The chloro group is introduced by reacting the intermediate with thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the chlorinated nitrobenzamide under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would be derivatives where the chloro group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving nitro and tetrazole groups.
Wirkmechanismus
The mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating them. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)-N-methylacetamide
- 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione
Uniqueness
2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is unique due to the presence of both a tetrazole ring and a nitrobenzamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN6O3/c16-13-6-5-11(23(25)26)7-12(13)15(24)18-8-14-19-20-21-22(14)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPNOQRFLGNRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2427872.png)
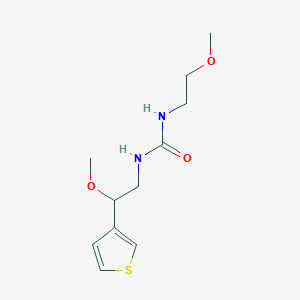
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2427877.png)
![(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2427879.png)
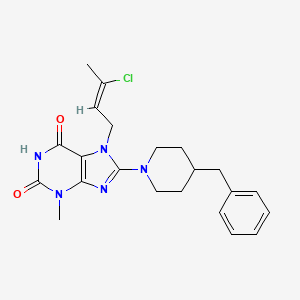
![N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/new.no-structure.jpg)
![5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine](/img/structure/B2427884.png)
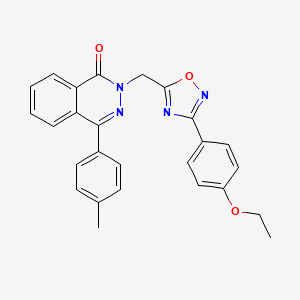
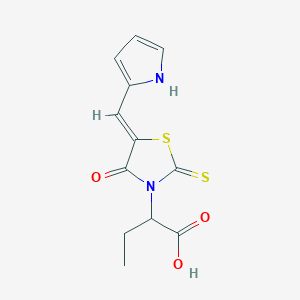
![2-[3-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2427887.png)
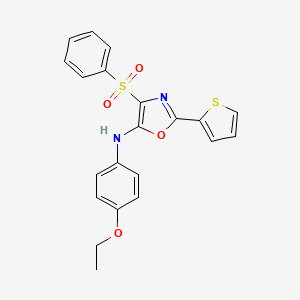
![spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2427891.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B2427892.png)
